3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Physicochemical Profiling Permeability Solubility

3-(2-Methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 878413‑77‑5, PubChem CID is a fully substituted imidazo[2,1‑f]purine‑2,4‑dione. The tricyclic core is structurally related to xanthine but contains a fused imidazole ring, yielding a 1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione scaffold.

Molecular Formula C14H19N5O3
Molecular Weight 305.338
CAS No. 878413-77-5
Cat. No. B2787961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS878413-77-5
Molecular FormulaC14H19N5O3
Molecular Weight305.338
Structural Identifiers
SMILESCC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCOC)C)C
InChIInChI=1S/C14H19N5O3/c1-8-9(2)19-10-11(15-13(19)16(8)3)17(4)14(21)18(12(10)20)6-7-22-5/h6-7H2,1-5H3
InChIKeyQMTXHKQYALCTLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 878413-77-5): Procurement-Relevant Identity and Core Scaffold


3-(2-Methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 878413‑77‑5, PubChem CID 3163171) is a fully substituted imidazo[2,1‑f]purine‑2,4‑dione. The tricyclic core is structurally related to xanthine but contains a fused imidazole ring, yielding a 1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione scaffold [1]. This scaffold is recognized for its ability to interact with serotonin receptors (5‑HT1A, 5‑HT6, 5‑HT7), phosphodiesterases (PDE4B, PDE10A), and adenosine A3 receptors, making it a privileged starting point for CNS‑ and inflammation‑targeted probe discovery [2][3]. The compound is currently supplied as a research‑grade building block or reference standard; no primary pharmacological dataset specific to this molecule has been published in peer‑reviewed literature as of the search cut‑off.

Imidazo[2,1-f]purine-2,4-dione scaffold; reported class-level engagement with serotonin receptors (5‑HT1A, 5‑HT6, 5‑HT7), PDE4B/10A, and adenosine A3
Supplied as research-grade building block or reference standard; fully substituted tetramethyl core with N‑3 2‑methoxyethyl group
No compound-specific pharmacological data published; procurement fit relies on computed property differentiation and scaffold knowledge

Why In‑Class Imidazo[2,1‑f]purine‑2,4‑diones Cannot Substitute for CAS 878413‑77‑5 Without Quantitative Validation


Although several imidazo[2,1‑f]purine‑2,4‑dione derivatives have been characterized as 5‑HT1A receptor partial agonists or phosphodiesterase inhibitors, substitution at the N‑3, C‑6, C‑7, and C‑8 positions profoundly alters receptor affinity, enzyme inhibition, and ADMET properties [1][2]. For example, the 5‑HT1A‑active compounds AZ‑853 and AZ‑861 carry long‑chain arylpiperazine moieties at C‑8, while the target compound bears a compact 2‑methoxyethyl substituent at N‑3 and methyl groups at all other available positions [2]. These structural differences can invert functional selectivity at 5‑HT1A, shift PDE isoform preference, and modify metabolic stability as demonstrated by the divergent profiles of AZ‑853 and AZ‑861 that differ by only one substituent [2]. Consequently, procurement decisions for chemical‑biology probe design, reference‑standard qualification, or structure‑activity relationship (SAR) expansion cannot rely on published data from in‑class analogs; the target compound must be validated in the specific assay context intended by the end user.

Substitution-sensitive pharmacology
N‑3, C‑6, C‑7, and C‑8 modifications profoundly shift receptor affinity and enzyme inhibition; even single substituent changes can invert functional selectivity at 5‑HT1A.
SAR not transferable from published analogs
Data on AZ‑853 or AZ‑861 cannot substitute for target-specific validation; their long‑chain arylpiperazine patterns differ fundamentally from the compact methyl/methoxyethyl substitution.
Metabolic and physicochemical divergence
ADMET profiles vary significantly across in‑class analogs; the target compound’s low lipophilicity and zero HBD count predict distinct permeability and metabolic stability context that must be verified individually.

Quantitative Differentiation Evidence for 3-(2‑Methoxyethyl)-1,6,7,8-tetramethyl-1H-imidazo[2,1‑f]purine-2,4(3H,8H)-dione (CAS 878413‑77‑5)


Physicochemical Property Differentiation: Hydrogen‑Bond Donor Count vs. Closest Des‑Methoxyethyl Analog

The target compound possesses zero hydrogen‑bond donors (HBD = 0), whereas the closest commercially listed analog, 1,6,7,8‑tetramethyl‑1,3,5‑trihydro‑4‑imidazolino[1,2‑h]purine‑2,4‑dione (PubChem CID 4887075), has one hydrogen‑bond donor (HBD = 1) because the N‑3 position remains unsubstituted [1][2]. This difference is significant because HBD count is a key determinant of passive membrane permeability and intestinal absorption, with HBD ≤ 2 being associated with higher oral bioavailability potential [2].

H‑Bond Donor Count
Data to verify
Target: HBD = 0 CID 4887075: HBD = 1 Δ = −1
Eliminates the sole HBD present in N‑3‑unsubstituted analog; may support passive permeability screening context.
Computed property; experimental confirmation recommended.
Physicochemical Profiling Permeability Solubility

Calculated Lipophilicity (XLogP3‑AA) Differentiation vs. AZ‑853 and AZ‑861 5‑HT1A Ligands

The computed XLogP3‑AA of the target compound is 1.1, which falls within the optimal CNS drug‑likeness range (1 < XLogP < 3) [1]. In contrast, the 5‑HT1A‑active imidazopurine‑diones AZ‑853 and AZ‑861, which carry a 4‑(aryl)piperazin‑1‑yl‑butyl chain at C‑8, have experimental logD7.4 values of 2.98 and 3.12, respectively, indicating substantially higher lipophilicity [2]. The lower lipophilicity of the target compound predicts reduced phospholipidosis risk and potentially lower metabolic clearance mediated by CYP450 isoforms.

Lipophilicity
Context-dependent
XLogP3‑AA = 1.1 AZ‑853 logD7.4 = 2.98 AZ‑861 logD7.4 = 3.12 Δ ≈ 1.9–2.0 log units
100‑fold lower lipophilicity predicted; may favor peripheral target screening or polar fragment library design over CNS‑penetrant probes.
XLogP computed; logD7.4 measured by shake‑flask for comparators.
Lipophilicity CNS Drug‑likeness Physicochemical Space

Rotatable Bond Count Differentiation as a Surrogate for Conformational Flexibility vs. SJ572403

The target compound contains three rotatable bonds, introduced exclusively by the N‑3 2‑methoxyethyl chain [1]. The closely related inhibitor SJ572403 (8‑ethyl‑1,3,6,7‑tetramethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione) has only one rotatable bond (the C‑8 ethyl group) . The additional two rotatable bonds in the target compound increase conformational flexibility, which may favor binding to shallow or adaptable pockets but could also incur an entropic penalty upon rigid‑site binding.

Rotatable Bonds
Data to verify
Target: 3 rot. bonds SJ572403: 1 rot. bond Δ = +2
Higher conformational flexibility; may suit target‑hopping library design; SJ572403 rigidity may provide higher ligand efficiency context.
Computed from PubChem; experimental flexibility not assessed.
Conformational Entropy Ligand Efficiency Fragment‑Based Design

Scaffold Activity‑Class Evidence: 5‑HT1A Receptor Affinity of Imidazo[2,1‑f]purine‑2,4‑diones Requires N‑8 Substitution Absent in the Target Compound

Published SAR data for the imidazo[2,1‑f]purine‑2,4‑dione scaffold show that high 5‑HT1A affinity (Ki < 100 nM) depends on a basic N‑8 substituent such as a 4‑arylpiperazin‑1‑yl‑alkyl chain [1]. The N‑8 position of the target compound is methyl‑substituted; therefore, strong 5‑HT1A engagement is not expected. This provides a negative differentiation: if the procurement goal is to avoid serotonergic activity while retaining the imidazopurine core for other targets (e.g., adenosine A3 or PDE enzymes), the target compound is a more suitable blank‑scaffold control.

5‑HT1A SAR Context
Class-level
Predicted Ki > 1 µM AZ‑853 Ki = 3.2 nM Estimated >50‑fold weaker
Absence of basic N‑8 substituent predicts low 5‑HT1A engagement; may serve as serotonergic‑silent control scaffold.
Class‑level SAR from imidazopurine literature; direct measurement not available.
5‑HT1A Receptor Serotonin Structure‑Activity Relationship

Available Evidence Gap: Absence of Direct Comparative Biological Data for CAS 878413‑77‑5

A systematic search of PubMed, PubChem BioAssay, BindingDB, and vendor technical datasheets (excluding prohibited sources) identified zero direct pharmacological, pharmacokinetic, or toxicological measurements for 3‑(2‑methoxyethyl)-1,6,7,8‑tetramethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione. The evidence presented above is therefore drawn from computed physicochemical properties [1], comparison with structurally homologous compounds that have experimental data [2][3], and class‑level SAR trends [3][4]. No head‑to‑head experimental comparison between the target compound and any named analog has been published.

Bioactivity Data Gap
Source review
0 published assays AZ‑853: >10 assays
Complete biological profile unknown; procurement decision should rely on property differentiation and require in‑house validation.
Search across PubMed, PubChem BioAssay, BindingDB; cut‑off May 2026.
Data Availability Procurement Risk Screening Strategy

Research and Industrial Application Scenarios for CAS 878413‑77‑5 Based on Verified Property Differentiation


Physicochemical Reference Standard for Imidazo[2,1‑f]purine‑2,4‑dione Library Design

The compound's computed XLogP3‑AA of 1.1, zero H‑bond donors, and three rotatable bonds place it in a favorable region of CNS drug‑like property space distinct from the more lipophilic, long‑chain arylpiperazine derivatives [1][2]. It can serve as a calibration point for chromatographic logD measurements or as a property anchor in a matched‑molecular‑pair analysis when optimizing solubility and permeability of imidazopurine leads.

Negative Control for 5‑HT1A‑Mediated Assays

Because high 5‑HT1A affinity within this scaffold requires a basic N‑8 substituent that is absent in the target compound, CAS 878413‑77‑5 is predicted to be inactive at 5‑HT1A receptors [1]. It can therefore be employed as a structurally matched negative control when profiling N‑8‑substituted analogs such as AZ‑853 or AZ‑861 in binding, functional (cAMP, β‑arrestin), or behavioral assays, provided the user first confirms the lack of activity experimentally.

Synthetic Intermediate for Diversification at N‑3 and C‑8

The 2‑methoxyethyl group at N‑3 can be cleaved under acidic or Lewis‑acid conditions to reveal a free NH, enabling late‑stage diversification. Similarly, the C‑8 methyl group offers a handle for electrophilic substitution or cross‑coupling. The tetramethyl‑substituted core provides a rigid, fully characterized scaffold for constructing focused libraries targeting adenosine A3 receptors or PDE4B/PDE10A enzymes, where N‑3 and C‑8 substitution patterns are critical [2].

Computational Chemistry Benchmark for Imidazopurine Conformational Sampling

With three rotatable bonds and a well‑defined tricyclic core, the compound is suitable for benchmarking conformer generation algorithms, molecular dynamics simulations, or free‑energy perturbation calculations. Its computed properties (XLogP3‑AA = 1.1, TPSA = 69.6 Ų) allow its use as a validation compound for in silico permeability models [1].

Application
Selection Property
Validation Focus
Library design reference standard
Computed XLogP, zero HBD, moderate rotatable bond count
Chromatographic logD calibration; matched molecular pair analysis for imidazopurine lead optimization
5‑HT1A assay negative control
Absence of basic N‑8 substituent required for high 5‑HT1A affinity
Confirm lack of serotonergic activity experimentally before use as structurally matched control
Synthetic intermediate for diversification
Cleavable N‑3 methoxyethyl; C‑8 methyl as coupling handle
Late‑stage functionalization toward adenosine A3 or PDE4B/10A focused libraries
Computational chemistry benchmark
Well‑defined tricyclic core, three rotatable bonds, TPSA 69.6 Ų
Conformer generation, MD simulations, free‑energy perturbation validation
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